molecular formula C10H16IN5O B10966727 4-iodo-1-methyl-N-(4-methylpiperazin-1-yl)-1H-pyrazole-5-carboxamide

4-iodo-1-methyl-N-(4-methylpiperazin-1-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10966727
M. Wt: 349.17 g/mol
InChI Key: YKRQVAIOYYZFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-IODO-1-METHYL-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODO-1-METHYL-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    N-Methylation: Methylation of the nitrogen atom in the pyrazole ring can be carried out using methyl iodide or dimethyl sulfate.

    Amidation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine, such as 4-methylpiperazine, under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group or the iodine substituent.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-IODO-1-METHYL-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the piperazine moiety.

    1-METHYL-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the iodine substituent.

    4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: Contains a carboxylic acid group instead of a carboxamide.

Uniqueness

The presence of both the iodine atom and the piperazine moiety in 4-IODO-1-METHYL-N-(4-METHYLPIPERAZINO)-1H-PYRAZOLE-5-CARBOXAMIDE may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C10H16IN5O

Molecular Weight

349.17 g/mol

IUPAC Name

4-iodo-2-methyl-N-(4-methylpiperazin-1-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C10H16IN5O/c1-14-3-5-16(6-4-14)13-10(17)9-8(11)7-12-15(9)2/h7H,3-6H2,1-2H3,(H,13,17)

InChI Key

YKRQVAIOYYZFGH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=C(C=NN2C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.